2-(Benzylamino)-1,2-diphenylethanol
Overview
Description
2-(Benzylamino)-1,2-diphenylethanol, also known as diphenylmethyl-2-aminopropanol (DPA), is a chiral compound that has been extensively studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its biological activity, including its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of DPA as an anti-cancer agent is not fully understood, but it is thought to involve the induction of apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects
Studies have shown that DPA can induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using DPA as a chiral auxiliary in asymmetric synthesis is its high enantioselectivity. However, its use as an anti-cancer agent is limited by its low solubility and potential toxicity.
Future Directions
Future research on DPA could focus on improving its solubility and reducing its toxicity, as well as investigating its potential as a therapeutic agent for other diseases. Additionally, further studies could explore the mechanism of action of DPA as an anti-cancer agent and its potential for use in combination with other therapies.
Synthesis Methods
The synthesis of DPA can be achieved through a variety of methods, including the reduction of 2-benzylidene-1,2-diphenylethanol with sodium borohydride, the reductive amination of benzaldehyde with 2-amino-1,2-diphenylethanol, and the condensation of benzaldehyde with 2-amino-1,2-diphenylethanol followed by reduction with sodium borohydride.
Scientific Research Applications
DPA has been used as a chiral auxiliary in asymmetric synthesis, particularly in the synthesis of chiral amines. It has also been investigated for its potential as an anti-cancer agent, with studies showing that it can induce apoptosis in cancer cells.
properties
IUPAC Name |
2-(benzylamino)-1,2-diphenylethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGAZRIFJEPKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00968853 | |
Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1,2-diphenylethanol | |
CAS RN |
5402-89-1 | |
Record name | MLS002638054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzylamino)-1,2-diphenylethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00968853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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